molecular formula C12H14N2O2 B2398155 Ethyl 2-amino-2-(1H-indol-3-yl)acetate CAS No. 91566-74-4

Ethyl 2-amino-2-(1H-indol-3-yl)acetate

Cat. No.: B2398155
CAS No.: 91566-74-4
M. Wt: 218.256
InChI Key: IVHQNHHFWAQLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring, which is a common structural motif in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 2-amino-2-(1H-indol-3-yl)acetate, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, the specific synthetic route may involve the reaction of ethyl glycinate with indole-3-carboxaldehyde under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(1H-indol-3-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting mood and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(1H-indol-3-yl)acetate is unique due to its specific structure, which combines an indole ring with an amino acid ester. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

ethyl 2-amino-2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7,11,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQNHHFWAQLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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